molecular formula C19H18BrN3O2 B11363439 N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11363439
M. Wt: 400.3 g/mol
InChI Key: NVPNJDSHPXAUDX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Bromination and methylation: The aromatic ring can be selectively brominated and methylated using bromine and methylating agents such as methyl iodide.

    Amidation: The final step involves the coupling of the oxadiazole derivative with the brominated and methylated aromatic amine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale reactions may use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
  • N-(4-fluoro-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
  • N-(4-iodo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Uniqueness

N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the oxadiazole ring and the specific substitution pattern on the aromatic ring also contributes to its distinct properties.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H18BrN3O2/c1-13-12-15(10-11-16(13)20)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24)

InChI Key

NVPNJDSHPXAUDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Br

Origin of Product

United States

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